Bromoform

描述

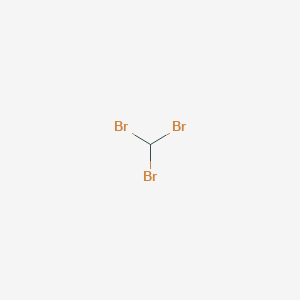

Bromoform (tribromomethane, CHBr₃) is a trihalomethane (THM) characterized as a colorless, non-flammable liquid with a chloroform-like odor . Key physicochemical properties include a molecular weight of 252.73 g/mol, boiling point of 149.1°C, density of 2.89 g/cm³ at 20°C, and solubility of 3.1 g/L in water . Naturally, this compound is synthesized by marine macroalgae (e.g., Asparagopsis taxiformis), which can accumulate up to 5% of its dry weight as this compound—orders of magnitude higher than other marine organisms . Industrially, it has been used as a solvent, laboratory reagent, and historically as an anesthetic . Its environmental and biological roles, particularly in methane mitigation and atmospheric chemistry, have garnered significant research interest .

准备方法

Haloform Reaction: Traditional Laboratory Synthesis

The haloform reaction remains the most widely documented method for bromoform synthesis in laboratory settings. This approach involves the oxidation of acetone (C₃H₆O) in the presence of sodium bromide (NaBr) and a hypohalite agent, typically sodium hypochlorite (NaOCl). The reaction proceeds via a stepwise halogenation mechanism:

-

Enolization : Base-mediated deprotonation of acetone forms an enolate ion.

-

Electrophilic Bromination : Sequential substitution of α-hydrogens by bromine atoms.

-

Cleavage : Hydrolysis of the trihalogenated intermediate yields this compound and a carboxylate ion.

Key parameters influencing yield include:

-

Temperature : Optimal at 0–5°C to minimize side reactions.

-

Molar Ratios : A 1:3:3 stoichiometry of acetone, NaBr, and NaOCl maximizes this compound production.

-

pH : Maintained at 8–9 using sodium hydroxide to stabilize intermediates5 .

Despite its simplicity, this method suffers from low yields (~25–35%) due to competing hydrolysis and over-oxidation pathways. Industrial applications are limited by scalability challenges and the generation of sodium acetate byproducts5.

Industrial-Scale Gas-Phase Bromination of Methane

Large-scale this compound production relies on the catalytic bromination of methane (CH₄) under controlled conditions. A representative industrial protocol involves:

Reactor Setup :

-

Primary Bromination Reactor : Operated at 510°C and 3,000 kPa.

-

Feedstock Ratios : Methane (73 kg/hr) and bromine (1,164 kg/hr) fed continuously.

Reaction Steps :

-

Monobromomethane Formation :

Selectivity: 67% at 50% methane conversion . -

Tribromomethane Synthesis :

Final yield: 32% after coupling reactor purification .

Advantages :

-

High throughput (25 kg/hr ethylene co-production).

-

Integration with bromine recycling systems minimizes waste .

Redistribution Reactions: Halogen Exchange

This compound can be synthesized via halogen redistribution between chloroform (CHCl₃) and bromine-containing agents. Two validated approaches include:

Aluminum Tribromide-Mediated Exchange

Ethyl Bromide Redistribution

These methods are favored for their simplicity but require rigorous purification to separate byproducts like ethyl chloride.

Biochemical Synthesis in Marine Algae

Recent advances have uncovered enzymatic this compound biosynthesis in the red alga Asparagopsis taxiformis. The pathway involves:

-

Substrate Generation :

-

Vanadium-Dependent Haloperoxidase (VHPO) Activity :

Experimental Data :

| Enzyme | Substrate | This compound Yield (nmol/mg protein) |

|---|---|---|

| Mbb1 | Pentane-2,4-dione | 12.4 ± 1.2 |

| Mbb4 | Heptane-2,4,6-trione | 9.8 ± 0.9 |

| Mbb3 | Pentane-2,4-dione | Not detected |

This pathway explains the high this compound concentrations (up to 5% dry weight) in Asparagopsis, with ecological implications for marine bromine cycling .

Electrochemical Methods: Emerging Innovations

Electrosynthesis using bromide-rich electrolytes has shown promise in pilot studies:

Cell Configuration :

-

Anode : Pt/IrO₂ mesh.

-

Cathode : Carbon felt.

-

Electrolyte : 2 M NaBr, pH 3 (H₂SO₄).

Reaction :

化学反应分析

Photochemical Reactions

Bromoform undergoes complex photochemical reactions when exposed to ultraviolet light. The primary reaction pathway involves:

-

C–Br Bond Cleavage : The excitation leads to the cleavage of the carbon-bromine bond, producing a dibromomethyl radical (CHBr₂) and a bromine atom (Br).

-

Isomerization : Approximately 60% of this compound molecules may undergo isomerization instead of direct dissociation when exposed to UV light. This rearrangement can lead to various isomers that have yet to be fully characterized .

Reactions with Hydroxyl Radicals

This compound reacts with hydroxyl radicals (OH) in the gas phase, which has been studied using flash photolysis techniques. The rate constant for this reaction varies with temperature and can be expressed as:

This reaction pathway contributes significantly to the atmospheric degradation of this compound .

Decomposition Reactions

When heated, this compound decomposes to produce toxic fumes including carbon oxybromide and hydrogen bromide. This decomposition can occur violently when this compound reacts with strong bases or powdered metals .

Metal-Mediated Reactions

This compound can participate in metal-mediated reactions where it acts as a halogen source or reacts with electron-rich species. For example:

-

Radical Mechanism : In reactions involving magnesium or other metals, this compound can undergo conjugate addition mechanisms leading to various organic products.

-

Halogen Atom Transfer : this compound can donate halogen atoms in radical reactions, facilitating the formation of new carbon-carbon bonds in organic synthesis .

Environmental Impact and Stability

This compound is produced naturally by marine organisms such as phytoplankton and seaweeds. It plays a role in atmospheric chemistry by contributing to ozone depletion through photolytic processes. Its degradation in the atmosphere primarily occurs via photolysis and reactions with hydroxyl radicals, with a local tropospheric lifetime estimated at about 26 days .

科学研究应用

Agricultural Applications

Methane Inhibition in Livestock

Bromoform has gained attention for its potential to reduce methane emissions from ruminants. Research indicates that this compound, particularly when derived from the red seaweed Asparagopsis, can inhibit methane production in the rumen by targeting key enzymes involved in methanogenesis.

- Key Findings:

| Study Type | Dosage (mg/day) | Methane Reduction (%) | Duration |

|---|---|---|---|

| Cattle Trial | 23.6 - 480 | 9 - 98 | Various |

| Wagyu Beef Trial | 25 | 28 | 275 days |

Chemical and Industrial Uses

This compound serves as an intermediate in various chemical syntheses and industrial applications:

- Solvent Properties: It is utilized as a solvent for waxes, greases, and oils, and in nuclear magnetic resonance (NMR) studies due to its high density and refractive index .

- Geological Assaying: this compound is employed as a heavy liquid for mineral ore separations based on specific gravity differences, aiding in geological analysis .

- Pharmaceutical Synthesis: It has been used in the synthesis of certain pharmaceuticals and as a reagent in laboratory settings .

Environmental Impact Studies

This compound's environmental implications have been studied extensively, particularly regarding its role as a disinfection byproduct (DBP) in drinking water treatment. The formation of this compound during chlorination processes raises concerns due to its potential health risks.

- Health Risks: Long-term exposure to this compound has been linked to increased cancer risks and other health issues .

- Environmental Concerns: The cultivation of Asparagopsis for methane reduction could lead to this compound emissions affecting stratospheric ozone levels .

| Environmental Aspect | Impact |

|---|---|

| DBP Formation | Linked to cancer risks |

| Ozone Layer Depletion | Potential increase from Asparagopsis cultivation |

Toxicological Insights

This compound's toxicity has been evaluated through various studies:

- Carcinogenicity Studies: Research indicates that this compound may induce low incidences of adenomatous polyps and carcinomas in animal models .

- Metabolism and Excretion: this compound is rapidly absorbed and distributed within the body, primarily targeting the liver .

Case Study 1: this compound in Livestock

A comprehensive study conducted on cattle using this compound derived from Asparagopsis highlighted significant reductions in methane emissions but also raised concerns about livestock productivity. The balance between environmental benefits and animal health remains a critical consideration.

Case Study 2: this compound as a Disinfection Byproduct

Research on drinking water treatment processes revealed that the presence of this compound as a DBP could lead to serious health implications, necessitating strict regulatory measures for its concentration levels in drinking water systems.

作用机制

溴仿的作用机制涉及其通过卤素键和疏水相互作用与生物分子的相互作用。 它可以破坏细胞膜和蛋白质,导致其毒性作用 . 溴仿在肝脏中代谢形成溴离子和其他代谢物,这些代谢物会干扰细胞过程 .

相似化合物的比较

Comparison with Similar Trihalomethanes (THMs)

Bromoform belongs to the THM family, which includes chloroform (CHCl₃), bromodichloromethane (BDCM, CHCl₂Br), dibromochloromethane (DBCM, CHClBr₂), and iodoform (CHI₃). Below is a comparative analysis:

Chemical and Physical Properties

| Property | Chloroform (CHCl₃) | This compound (CHBr₃) | Iodoform (CHI₃) |

|---|---|---|---|

| Molecular Weight (g/mol) | 119.38 | 252.73 | 393.73 |

| Boiling Point (°C) | 61.2 | 149.1 | 218 (sublimes) |

| Density (g/cm³ at 20°C) | 1.49 | 2.89 | 4.01 |

| Solubility in Water | 8.2 g/L | 3.1 g/L | 0.1 g/L |

| Vapor Pressure (torr) | 160 at 20°C | 5 at 20°C | <1 at 20°C |

Key Observations :

- This compound’s higher molecular weight and density compared to chloroform reflect the substitution of chlorine with heavier bromine atoms.

- Iodoform’s low solubility and sublimation point highlight iodine’s distinct behavior in THMs .

Environmental Occurrence and Sources

- Chloroform : Dominant THM in drinking water (72% of total THMs), primarily anthropogenic (e.g., disinfection by-product) .

- This compound: Minor in drinking water (<0.5% of THMs) but dominant in high-bromide water sources. Natural production via marine algae (e.g., Asparagopsis) far exceeds anthropogenic sources (e.g., industrial discharges) .

- BDCM/DBCM : Intermediate brominated THMs, collectively constituting ~26% of drinking water THMs .

- Iodoform : Rare in environmental matrices; primarily used in medical antiseptics .

Metabolic and Toxicological Profiles

Metabolism

- This compound : Metabolized by cytochrome P-450 enzymes to bromide, dibromochloromethane, and bromochloroacetic acid. Co-administration with other THMs inhibits its metabolism, increasing toxicity risks .

- Chloroform : Also metabolized via P-450, but produces phosgene—a highly toxic intermediate. Its metabolic rate is slower than this compound’s .

- Iodoform : Generates iodine radicals, causing greater CO production in vitro (iodoform > this compound > chloroform) .

Toxicity

| Parameter | This compound | Chloroform |

|---|---|---|

| Oral LD₅₀ (rat) | 933 mg/kg | 908 mg/kg |

| TLV-TWA (ppm) | 0.5 | 10 |

| Key Health Risks | Liver damage, respiratory irritation | Hepatotoxicity, carcinogenicity |

Notable Findings:

生物活性

Bromoform (CHBr₃) is a halogenated organic compound that has garnered attention due to its biological activities, particularly in the context of marine biology and environmental science. This article delves into the biological activity of this compound, highlighting its production, effects on living organisms, and implications for health and environmental sustainability.

Production and Sources

This compound is primarily produced by certain marine algae, notably Asparagopsis taxiformis. This species can contain up to 5% this compound by dry weight, making it a significant natural source of this compound. The biosynthesis of this compound in A. taxiformis involves complex enzymatic pathways, including haloperoxidases that utilize hydrogen peroxide and bromide ions as substrates. Recent studies have elucidated the genetic and biochemical mechanisms behind this biosynthesis, revealing a dedicated enzymatic system that is not merely reliant on the promiscuous reactivity of haloperoxidases .

Antimicrobial Activity

This compound exhibits notable antibacterial properties. Research indicates that compounds isolated from Asparagopsis, including this compound, have demonstrated effectiveness against various bacterial strains. This activity suggests potential applications in biocontrol and as natural preservatives in food systems .

Toxicological Profile

The toxicological effects of this compound have been extensively studied. It is considered a potential carcinogen based on animal studies that show associations with tumor formation when administered at high doses. The U.S. Environmental Protection Agency (EPA) has classified this compound as a hazardous air pollutant due to its carcinogenic potential .

Table 1 summarizes key toxicological findings related to this compound:

Impact on Livestock

This compound's incorporation into livestock diets has shown promise in reducing methane emissions during digestion. Studies indicate that feeding cattle Asparagopsis can lead to a reduction in methane production by up to 98%, depending on the dosage administered . However, there are concerns regarding the potential adverse effects on animal health, including reduced feed intake and weight gain when higher concentrations are used over extended periods .

Case Studies

Case Study 1: this compound Transfer to Dairy Products

A study evaluated the transfer of this compound from Asparagopsis taxiformis into dairy products when fed to cows. This compound was detected in milk at concentrations ranging from 9.1 µg/L to 35 µg/L during treatment but was not found after the cessation of feeding. This raises questions about the bioaccumulation and safety of consuming dairy products from animals fed this compound-containing diets .

Case Study 2: this compound as a Methane Inhibitor

In another case study involving beef cattle, researchers found that daily doses of 25 mg/kg DM of this compound resulted in a 28% reduction in methane emissions over a 275-day period. However, this reduction was accompanied by decreased overall productivity, highlighting the need for careful consideration in agricultural practices .

常见问题

Basic Research Questions

Q. What validated analytical methods are recommended for quantifying bromoform in environmental and biological samples?

Gas chromatography with electron capture detection (GC-ECD) is a widely used method for this compound quantification. Calibration curves (5–90 ppt range, R² = 0.9) and detection limits (0.73 ± 0.09 ppt) should be established using reference standards. For complex matrices like seaweed, sample preparation must account for matrix effects, and validation against the NIST17 Mass Spectral Library is critical .

Q. How do regulatory agencies classify this compound’s toxicity, and what data underpin these classifications?

The US EPA classifies this compound as a probable human carcinogen, while the IARC deems it "not classifiable." This discrepancy arises from limited human data and reliance on animal studies showing intestinal tumors in rats but no carcinogenicity in mice. Researchers must consider these conflicting classifications when designing toxicity studies .

Q. What experimental protocols are used to assess this compound’s stability in different delivery formats (e.g., feed supplements, slow-release boluses)?

Stability studies should monitor this compound degradation under simulated physiological conditions (pH, temperature) and use GC-MS for residue analysis. Pharmacokinetic parameters (e.g., half-life, bioavailability) must be quantified to compare formats. Current research highlights significant gaps in stability data for novel delivery systems .

Advanced Research Questions

Q. How can researchers reconcile contradictory findings on this compound’s genotoxicity and carcinogenic mechanisms?

Mechanistic studies should combine in vitro assays (e.g., comet assay for DNA damage) with in vivo models to evaluate dose-dependent genotoxicity. Historical data suggest this compound may act via non-genotoxic pathways at low doses, necessitating transcriptomic or metabolomic profiling to identify alternative mechanisms .

Q. What statistical models are appropriate for analyzing this compound’s efficacy in methane mitigation studies?

Generalized linear models (GLM) with corrections for experimental runs and treatment effects are standard. For example:

Yij = μ + Ti + Rj + eij

Here, Ti represents treatment (this compound dose), Rj accounts for run variability, and eij is residual error. Contrast analysis can isolate treatment effects from background noise .

Q. How do biosynthesis pathways in macroalgae (e.g., Asparagopsis taxiformis) influence this compound yield, and what enzymes are involved?

this compound biosynthesis involves vanadium-dependent haloperoxidases (VHPOs), which catalyze bromide oxidation. Heterologous expression of CcVHPO genes in model systems confirms enzymatic activity, but yield optimization requires transcriptomic profiling under varying salinity and light conditions .

Q. What are the limitations of current kinetic models for this compound’s impact on rumen microbial communities?

Existing models often lack dynamic this compound concentration data, leading to structural identifiability issues. Future studies should integrate real-time this compound measurements (e.g., via membrane inlet mass spectrometry) and validate models against in vivo methane output .

Q. How should researchers handle low-concentration this compound data in environmental regression analyses?

Values below detection limits (e.g., <0.3 µg/L in drinking water) should be excluded to avoid skewing regression outcomes. For chloramination datasets, non-detects may require imputation methods like maximum likelihood estimation .

Q. Methodological Challenges and Data Gaps

Q. What strategies mitigate matrix interference in this compound quantification from seaweed samples?

Cleanup steps such as solid-phase extraction (SPE) with activated carbon cartridges reduce algal matrix complexity. Internal standards (e.g., deuterated this compound) improve recovery rates, and method validation should include spike-recovery tests .

Q. How can isotopic labeling (e.g., H¹³CBr₃) advance this compound’s vibrational spectroscopy and force field modeling?

Isotopic substitution resolves overlapping spectral peaks in IR/Raman studies. Anharmonic force constants derived from ¹³C-labeled this compound enable precise molecular dynamics simulations, critical for environmental fate modeling .

属性

IUPAC Name |

bromoform | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/CHBr3/c2-1(3)4/h1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DIKBFYAXUHHXCS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(Br)(Br)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

CHBr3 | |

| Record name | BROMOFORM | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/2656 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | BROMOFORM | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0108 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID1021374 | |

| Record name | Bromoform | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1021374 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

252.73 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Bromoform appears as a colorless liquid with a chloroform-like odor. Denser than water (density: 2.9 g / cm3 ) and slightly soluble in water. Hence sinks in water. Nonflammable. Toxic by ingestion, inhalation and skin absorption. A lachrymator. Used as a solvent and to make pharmaceuticals. Often stabilized with 1 to 3% ethanol., Colorless to yellow liquid with a chloroform-like odor; Note: A solid below 47 degrees F; [NIOSH], COLOURLESS LIQUID WITH CHARACTERISTIC ODOUR. TURNS YELLOW ON EXPOSURE TO LIGHT AND AIR., Colorless to yellow liquid with a chloroform-like odor., Colorless to yellow liquid with a chloroform-like odor. [Note: A solid below 47 °F.] | |

| Record name | BROMOFORM | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/2656 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Bromoform | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/317 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | BROMOFORM | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0108 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | BROMOFORM | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/576 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Bromoform | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0066.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Boiling Point |

301.1 °F at 760 mmHg (NTP, 1992), 149.2 °C, 149.5 °C, 301 °F | |

| Record name | BROMOFORM | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/2656 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Bromoform | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2517 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | BROMOFORM | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0108 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | BROMOFORM | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/576 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Bromoform | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0066.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Solubility |

less than 0.1 mg/mL at 72.5 °F (NTP, 1992), In water, 3,100 mg/L at 25 °C, Soluble in about 800 parts water, In water, 0.3 g/100 mL water at 30 °C, 0.1 g/100 g water at 20 °C, For more Solubility (Complete) data for Bromoform (8 total), please visit the HSDB record page., Solubility in water, g/100ml at 20 °C: 0.1 (poor), 0.1% | |

| Record name | BROMOFORM | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/2656 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Bromoform | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2517 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | BROMOFORM | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0108 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | Bromoform | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0066.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Density |

2.8912 at 68 °F (USCG, 1999) - Denser than water; will sink, 2.8788 g/cu cm at 25 °C, Relative density (water = 1): 2.9, 2.89 | |

| Record name | BROMOFORM | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/2656 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Bromoform | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2517 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | BROMOFORM | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0108 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | BROMOFORM | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/576 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Bromoform | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0066.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Vapor Density |

8.7 (NTP, 1992) - Heavier than air; will sink (Relative to Air), 8.7 (Air = 1), Relative vapor density (air = 1): 8.7, 8.7 | |

| Record name | BROMOFORM | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/2656 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Bromoform | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2517 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | BROMOFORM | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0108 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | BROMOFORM | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/576 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

Vapor Pressure |

5 mmHg at 68 °F ; 5.6 mmHg at 77 °F (NTP, 1992), 5.4 [mmHg], 5.4 mm Hg at 25 °C /extrapolated/, Vapor pressure, kPa at 20 °C: 0.67, 5 mmHg | |

| Record name | BROMOFORM | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/2656 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Bromoform | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/317 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | Bromoform | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2517 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | BROMOFORM | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0108 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | BROMOFORM | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/576 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Bromoform | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0066.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Color/Form |

Colorless heavy liquid, Colorless to yellow liquid [Note: A solid below 47 degrees F] | |

CAS No. |

75-25-2, 4471-18-5 | |

| Record name | BROMOFORM | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/2656 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Bromoform | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=75-25-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Bromoform [USP] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000075252 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Tribromomethyl radical | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004471185 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Bromoform | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB03054 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Bromoform | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=8019 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Methane, tribromo- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Bromoform | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1021374 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Bromoform | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.000.777 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | BROMOFORM | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/TUT9J99IMU | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Bromoform | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2517 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | BROMOFORM | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0108 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | BROMOFORM | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/576 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Methane, tribromo- | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh-rtecs/PB557300.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards (NPG) provides general industrial hygiene information for workers, employers, and occupational health professionals. It contains safety information and hazard data related to chemical substances or mixtures. | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Melting Point |

48 °F (NTP, 1992), 8.69 °C, 8.3 °C, 47 °F | |

| Record name | BROMOFORM | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/2656 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Bromoform | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2517 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | BROMOFORM | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0108 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | BROMOFORM | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/576 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Bromoform | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0066.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。